(2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a dimethylamino group, which is a functional group consisting of a nitrogen atom bonded to two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Formation of the Enone: The final step involves the formation of the enone through an aldol condensation reaction between the pyrazole derivative and an appropriate aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group or the enone moiety.
Reduction: Reduction reactions can target the carbon-carbon double bond or the carbonyl group, leading to the formation of alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The enone moiety might participate in Michael addition reactions, while the pyrazole ring could engage in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one: The parent compound.
(2E)-3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one: Lacks the methyl group on the pyrazole ring.
(2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-en-1-one: The methyl group is positioned differently on the pyrazole ring.
Uniqueness
The unique combination of the dimethylamino group, the pyrazole ring, and the enone moiety in this compound gives it distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
1001500-03-3 |
---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H17N3O/c1-5-14-8-10(9(2)12-14)11(15)6-7-13(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
XJIUOXZLQFETNG-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C(=O)C=CN(C)C |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C=CN(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.